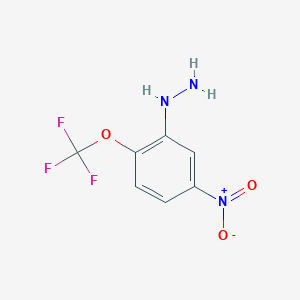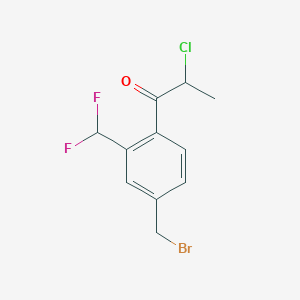
1-(5-Nitro-2-(trifluoromethoxy)phenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Nitro-2-(trifluoromethoxy)phenyl)hydrazine is an organic compound with the molecular formula C7H6F3N3O3 and a molecular weight of 237.14 g/mol . This compound is characterized by the presence of a nitro group, a trifluoromethoxy group, and a hydrazine moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(5-Nitro-2-(trifluoromethoxy)phenyl)hydrazine typically involves the reaction of 5-nitro-2-(trifluoromethoxy)aniline with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(5-Nitro-2-(trifluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(5-Amino-2-(trifluoromethoxy)phenyl)hydrazine.
Applications De Recherche Scientifique
1-(5-Nitro-2-(trifluoromethoxy)phenyl)hydrazine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: Research explores its potential as a pharmacophore for developing new therapeutic agents.
Industry: It is employed in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The exact mechanism of action of 1-(5-Nitro-2-(trifluoromethoxy)phenyl)hydrazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its nitro and hydrazine functional groups. These interactions can modulate biochemical pathways and physiological processes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(5-Nitro-2-(trifluoromethoxy)phenyl)hydrazine can be compared with other similar compounds, such as:
1-(5-Nitro-2-methoxyphenyl)hydrazine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
1-(5-Nitro-2-chlorophenyl)hydrazine: Contains a chloro group instead of a trifluoromethoxy group.
1-(5-Nitro-2-(trifluoromethyl)phenyl)hydrazine: Features a trifluoromethyl group instead of a trifluoromethoxy group. The presence of the trifluoromethoxy group in this compound imparts unique electronic and steric properties, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C7H6F3N3O3 |
|---|---|
Poids moléculaire |
237.14 g/mol |
Nom IUPAC |
[5-nitro-2-(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C7H6F3N3O3/c8-7(9,10)16-6-2-1-4(13(14)15)3-5(6)12-11/h1-3,12H,11H2 |
Clé InChI |
ZFAZKAWHFQFAIO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])NN)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-yl]phenoxy]-, ethyl ester](/img/structure/B14065868.png)






![2-[2-(Dimethylamino)ethoxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14065902.png)

